![molecular formula C8H9Cl2N3O B1303653 4-(4,6-Dichloropyrimidin-2-yl)morpholine CAS No. 10397-13-4](/img/structure/B1303653.png)
4-(4,6-Dichloropyrimidin-2-yl)morpholine
Overview
Description
“4-(4,6-Dichloropyrimidin-2-yl)morpholine” is a chemical compound with the CAS Number: 10397-13-4 . It is a white to yellow crystal or powder . It is used as a reactant in the preparation of α-azinylalkylamino-substituted pyrimidines as JAK2 inhibitors .
Synthesis Analysis
The synthesis of “4-(4,6-Dichloropyrimidin-2-yl)morpholine” involves the reaction of Morpholine and 2,4,6-Trichloropyrimidine .
Molecular Structure Analysis
The molecular formula of “4-(4,6-Dichloropyrimidin-2-yl)morpholine” is C8H9Cl2N3O . The molecular weight is 234.08 .
Chemical Reactions Analysis
As a reactant, “4-(4,6-Dichloropyrimidin-2-yl)morpholine” is used in the preparation of α-azinylalkylamino-substituted pyrimidines .
Physical And Chemical Properties Analysis
“4-(4,6-Dichloropyrimidin-2-yl)morpholine” is a white to yellow crystal or powder . It has a molecular weight of 234.08 . It is stored in a refrigerator and shipped at room temperature .
Scientific Research Applications
Synthesis of Azacalix Pyrimidines
This compound is utilized in the synthesis of N-substituted azacalix pyrimidines . These macrocyclic compounds have garnered interest due to their potential applications in host-guest chemistry, where they can form stable complexes with various ions and molecules.
Development of Pharmaceutical Compounds
The structure of 4-(4,6-Dichloropyrimidin-2-yl)morpholine combines morpholine and pyrimidine moieties, making it a valuable scaffold for the development of new pharmaceuticals . Its versatility allows for the creation of compounds with potential therapeutic effects.
Vilsmeier–Haack Reaction
In synthetic chemistry, this compound can undergo the Vilsmeier–Haack reaction to efficiently convert 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . This reaction is crucial for the preparation of halopyrimidines, which are important intermediates in pharmaceutical synthesis.
Catalyst-Free Monoamination
4-(4,6-Dichloropyrimidin-2-yl)morpholine: can be used in catalyst-free monoamination reactions . This process is significant for introducing amino groups into the pyrimidine ring, which is a common modification in medicinal chemistry to alter the biological activity of molecules.
Suzuki-Miyaura Cross-Coupling
The compound serves as a starting reagent for the synthesis of disubstituted pyrimidines via tandem amination and Suzuki-Miyaura cross-coupling . This cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the creation of complex organic molecules.
Regioselective Synthetic Strategies
Another application involves regioselective synthetic strategies to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination . This method is important for the precise modification of pyrimidine derivatives.
Safety And Hazards
properties
IUPAC Name |
4-(4,6-dichloropyrimidin-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCOCPRVQUEIOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378175 | |
Record name | 4-(4,6-Dichloropyrimidin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,6-Dichloropyrimidin-2-yl)morpholine | |
CAS RN |
10397-13-4 | |
Record name | 4-(4,6-Dichloropyrimidin-2-yl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10397-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4,6-Dichloropyrimidin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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